Biotinyl-Somatostatin-14
Description
Overview of Somatostatin-14 (SRIF-14) as a Native Peptide
Somatostatin-14 (SRIF-14) is a 14-amino acid cyclic peptide that plays a pivotal role in regulating various physiological processes. guidetopharmacology.orgsigmaaldrich.cn It was initially identified as a factor that inhibits the release of growth hormone from the pituitary gland. sigmaaldrich.cn
Somatostatin (B550006) is a peptide hormone with a wide range of inhibitory effects on the endocrine system and neurotransmission. patsnap.com It is produced in various locations, including the hypothalamus, central nervous system (CNS), pancreas, and gastrointestinal (GI) tract. nih.gov
There are two primary active forms of somatostatin: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28). drugbank.com SST-28 is an N-terminally extended version of SST-14. guidetopharmacology.org While their functions overlap, their distribution differs, with SST-14 being more prevalent in the brain and peripheral nerves, and SST-28 being more prominent in the GI tract and retina. nih.govdrugbank.com Both isoforms are derived from a larger precursor protein called preprosomatostatin. drugbank.com Another related endogenous polypeptide is cortistatin, which shares structural similarities with somatostatin. guidetopharmacology.org
The biological activities of somatostatin are extensive and predominantly inhibitory. drugbank.com Key functions include:
Endocrine System: Inhibition of the release of growth hormone, thyroid-stimulating hormone (TSH), prolactin, insulin, glucagon, gastrin, and other hormones. patsnap.comsigmaaldrich.cnresearchgate.net
Gastrointestinal System: Reduction of gastric acid secretion, pepsin, and most GI hormones. It also slows gastric emptying and reduces bile secretion. drugbank.comresearchgate.net
Central Nervous System: Acts as a neuromodulator, influencing neuronal activity. guidetopharmacology.org
Cell Growth: Exhibits anti-proliferative effects on both normal and cancerous cells and can prevent angiogenesis. nih.gov
In some species, like goldfish, other isoforms such as [Pro²]SS-14 have been identified, which, along with SST-14 and a goldfish-specific SST-28, demonstrate varied effects on hormone release and ion channel activity. nih.gov
Table 1: Key Biological Roles of Somatostatin
| System | Inhibitory Actions |
| Endocrine | Growth hormone, TSH, prolactin, insulin, glucagon, gastrin release. patsnap.comsigmaaldrich.cnresearchgate.net |
| Gastrointestinal | Gastric acid, pepsin, and GI hormone secretion; gastric emptying. drugbank.comresearchgate.net |
| Central Nervous | Modulates neuronal activity. guidetopharmacology.org |
| Cellular | Proliferation of normal and cancerous cells; angiogenesis. nih.gov |
The diverse biological effects of somatostatin are mediated through a family of five distinct G-protein coupled receptors (GPCRs). sigmaaldrich.cnnih.gov
The five somatostatin receptor subtypes, designated sst1 through sst5, are encoded by separate genes located on different chromosomes. mdpi.comviamedica.pl These receptors share a 39-57% sequence homology and are widely distributed throughout the body, with varying expression patterns. nih.gov SSTR2 has two isoforms, SSTR2A and SSTR2B, generated by alternative splicing. guidetopharmacology.orgviamedica.pl
The expression of these receptor subtypes is tissue-specific. The majority of tissues and tumors express SSTR2, followed by SSTR1, SSTR5, and SSTR3, with SSTR4 being the least expressed. nih.gov For example, SSTR2 is predominantly found in endocrine tissues. drugbank.com Many tumors, including those of the pituitary, pancreas, and lung, exhibit high expression of SSTRs, particularly SSTR2. viamedica.plsnmjournals.org
The different SSTR subtypes can be broadly grouped based on their affinity for certain somatostatin analogs. SSTR2, SSTR3, and SSTR5 form one group with high affinity for octreotide (B344500), while SSTR1 and SSTR4 constitute another. guidetopharmacology.orgsigmaaldrich.cn While SSTR1-4 bind both SST-14 and SST-28 with similar high affinity, SSTR5 shows a higher affinity for SST-28. drugbank.com
Table 2: Somatostatin Receptor Subtypes and Their Characteristics
| Subtype | Gene Location | Key Expression Areas | Notes |
| SSTR1 | 14q13 mdpi.com | Widely distributed, including CNS and pancreas. nih.gov | Binds SST-14 and SST-28 with high affinity. drugbank.com |
| SSTR2 | 17q24 mdpi.com | Most common subtype, high in endocrine tissues and many tumors. drugbank.comnih.gov | Exists as SSTR2A and SSTR2B isoforms. guidetopharmacology.orgviamedica.pl |
| SSTR3 | 22q13.1 mdpi.com | Expressed in various tissues, including the brain. nih.gov | |
| SSTR4 | 20p11.2 mdpi.com | Least expressed subtype. nih.gov | |
| SSTR5 | 16p13.3 mdpi.com | Expressed in tissues like the pituitary. nih.gov | Higher affinity for SST-28. drugbank.com |
Somatostatin receptors are members of the GPCR superfamily, characterized by their seven transmembrane domains. guidetopharmacology.orgwikipedia.org Upon binding of somatostatin, the receptor undergoes a conformational change, which activates an associated heterotrimeric G protein. wikipedia.orgnih.gov This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. wikipedia.org
SSTRs primarily couple to pertussis toxin-sensitive G-proteins of the Gi/o family. guidetopharmacology.orgfrontiersin.org The activation of these G-proteins triggers several downstream signaling pathways:
Inhibition of Adenylyl Cyclase: This is a common pathway for all five SSTR subtypes, leading to a decrease in intracellular cyclic AMP (cAMP) levels. patsnap.comguidetopharmacology.orgviamedica.pl This reduction in cAMP inhibits the activity of protein kinase A, which in turn affects hormone secretion. nih.gov
Modulation of Ion Channels: SSTRs can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability. frontiersin.org They can also inhibit L-type calcium channels, leading to a decrease in calcium influx, which is crucial for secretion. guidetopharmacology.orgnih.gov
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can stimulate PTPs, which can dephosphorylate and inactivate signaling molecules like tyrosine kinases, contributing to the anti-proliferative effects of somatostatin. drugbank.comnih.gov
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The effect on the MAPK pathway can be either inhibitory or stimulatory, depending on the cell type and SSTR subtype, influencing cell proliferation and differentiation. drugbank.comviamedica.pl
Somatostatin Receptor (SSTR) System
SSTR Subtypes (sst1-sst5) and Their Expression
Rationale for Biotinylation of Somatostatin-14 for Research Applications
The modification of Somatostatin-14 with biotin (B1667282) is a strategic choice for creating a versatile research tool. This rationale is grounded in the powerful and widely utilized biotin-streptavidin interaction.
Biotin, also known as vitamin B7, is a small molecule that forms an exceptionally strong and specific non-covalent bond with the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii. bitesizebio.comwikipedia.org This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M). wikipedia.orgnih.gov
The key features of the biotin-streptavidin system that make it invaluable in research include:
High Affinity and Specificity: The bond is extremely strong and highly specific, minimizing non-specific binding in complex biological samples. bitesizebio.comnih.gov
Stability: The complex is resistant to extremes of pH, temperature, organic solvents, and denaturing agents. wikipedia.orgnih.gov
Versatility: Biotin can be conjugated to a wide range of biomolecules, such as peptides, antibodies, and nucleic acids, without significantly altering their biological activity. nih.gov
Signal Amplification: Streptavidin is a tetrameric protein, meaning each molecule can bind up to four biotin molecules. wikipedia.orgsouthernbiotech.com This multivalency allows for the amplification of signals in detection assays. southernbiotech.com
These properties have led to the widespread use of the biotin-streptavidin system in a multitude of research applications, including:
Immunoassays (e.g., ELISA, Western blotting): For the detection and quantification of target proteins. nih.govsouthernbiotech.com
Immunohistochemistry (IHC): To localize proteins within tissues. bitesizebio.com
Flow Cytometry: For cell sorting and analysis. southernbiotech.com
Affinity Chromatography: For the purification and isolation of target molecules. nih.govsouthernbiotech.com
By biotinylating Somatostatin-14, researchers can leverage this powerful system to "tag" the peptide, enabling its detection, isolation, and use in a wide array of experimental setups to study the somatostatin system with high sensitivity and specificity. nih.govnih.gov
Development of Biotinylated Peptides as Advanced Research Tools
The advent of biotinylated peptides represents a significant technological advancement in the life sciences. Biotinylation, the process of covalently attaching biotin to a molecule such as a peptide, has become a cornerstone technique for a wide array of biochemical assays and research applications. elabscience.com The development of these tools is rooted in the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, which is one of the strongest known biological interactions. atsbio.comnih.gov
The synthesis of biotinylated peptides is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the precise and controlled assembly of amino acids into a peptide chain. cymitquimica.com During or after the synthesis, a biotin molecule is covalently attached to the peptide. This is often done at the N-terminus of the peptide or on the side chain of a specific amino acid, such as lysine (B10760008). oup.com To minimize potential steric hindrance and ensure that both the peptide and the biotin tag can interact freely with their respective binding partners, a flexible spacer arm, such as 6-aminohexanoic acid (Ahx), is often incorporated between the peptide and the biotin molecule. oup.com
The advantages of using biotinylated peptides like Biotinyl-Somatostatin-14 in research are numerous and significant:
Enhanced Detection and Sensitivity: The high affinity of the biotin-streptavidin interaction allows for highly sensitive detection in various assays. nih.gov Streptavidin can be conjugated to a variety of reporter molecules, such as fluorescent dyes, enzymes (like horseradish peroxidase), or gold nanoparticles, enabling robust signal amplification. elabscience.com
High Specificity and Low Background: The interaction between biotin and streptavidin is highly specific, resulting in low non-specific binding and cleaner experimental results. nih.gov This is particularly advantageous in complex biological samples where numerous other molecules are present.
Versatility in Applications: Biotinylated peptides are incredibly versatile and can be employed in a wide range of techniques. These include enzyme-linked immunosorbent assays (ELISAs), Western blotting, immunohistochemistry, flow cytometry, surface plasmon resonance (SPR), and affinity chromatography for the purification of binding partners. cymitquimica.comvwr.comnih.gov
Stability: The biotin-streptavidin complex is stable over a wide range of pH, temperature, and denaturing conditions, making it suitable for a variety of experimental protocols. atsbio.com
The development of various biotinylation reagents and methodologies has further expanded the utility of this technology, allowing for site-specific labeling and the creation of multifunctional probes for advanced research applications. elifesciences.org
Scope and Significance of this compound in Contemporary Academic Inquiry
The unique properties of this compound have made it a significant tool in contemporary academic research, enabling detailed investigations into the somatostatin system and its role in health and disease. Its applications span from fundamental receptor biology to the exploration of complex neurological disorders.
One of the primary applications of this compound is in receptor binding assays and the characterization of somatostatin receptor subtypes (SSTR1-5). nih.gov Researchers use this biotinylated ligand to determine the affinity and specificity of various compounds for different SSTRs. For example, studies have utilized this compound in competition binding assays to evaluate the binding potency of novel somatostatin analogs. oup.com
Table 1: Representative Research Applications of this compound
| Research Area | Application | Key Findings |
| Receptor Pharmacology | Affinity Purification of Receptor-G-protein complexes | Successfully isolated and identified specific G-protein subunits (αi, αi-3, and β36) associated with the pancreatic somatostatin receptor. nih.gov |
| Neuroscience | Investigation of Somatostatin-Amyloid Beta Interaction | Demonstrated a selective binding of somatostatin-14 to oligomeric forms of amyloid-beta (Aβ) peptide, suggesting a potential role in Alzheimer's disease pathology. nih.govelifesciences.org |
| Signal Transduction | Studying Somatostatin Receptor Signaling Pathways | Used to investigate the sst2 receptor-mediated activation of tyrosine phosphatases (SHP-1 and SHP-2), which are involved in inhibiting cell proliferation. molbiolcell.org |
In the field of neuroscience , this compound has been instrumental in uncovering novel interactions of somatostatin. A significant area of research has been its interaction with the amyloid-beta (Aβ) peptide , a key player in the pathology of Alzheimer's disease. nih.govelifesciences.org Studies using affinity capture experiments with biotinylated Aβ have identified somatostatin-14 as a protein that selectively binds to toxic oligomeric forms of Aβ. mdpi.com This interaction appears to influence Aβ aggregation, favoring the formation of specific oligomeric assemblies. nih.gov These findings have opened new avenues for investigating the role of the somatostatin system in the progression of Alzheimer's disease and for the development of potential diagnostic and therapeutic strategies.
Furthermore, this compound is a crucial tool for the affinity purification of somatostatin receptors and their associated signaling complexes. By immobilizing this compound on a streptavidin-coated matrix, researchers can capture somatostatin receptors and their interacting proteins from cell lysates. This approach has been successfully used to purify the somatostatin receptor-G-protein complex from pancreatic cells, allowing for the identification of the specific G-protein subunits that couple to the receptor. nih.gov
The study of somatostatin signaling pathways has also been greatly facilitated by the use of this compound. For instance, it has been used in surface plasmon resonance (SPR) studies to analyze the direct association of signaling molecules, such as the tyrosine phosphatase SHP-2, with the sst2 receptor. molbiolcell.org These investigations provide detailed insights into the molecular mechanisms by which somatostatin exerts its effects, such as inhibiting cell proliferation. molbiolcell.org
Structure
2D Structure
Properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILGRFDZWIBPV-HZRKSNLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H118N20O21S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modification Methodologies of Biotinyl Somatostatin 14
Peptide Synthesis Strategies
The creation of Biotinyl-Somatostatin-14 relies on established methodologies in peptide chemistry, primarily Solid-Phase Peptide Synthesis (SPPS) for assembling the 14-amino acid sequence of somatostatin (B550006), followed by a targeted biotinylation step.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides like somatostatin due to its efficiency and simplicity. creative-peptides.com The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. google.com
For the synthesis of somatostatin-14, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. google.comnih.gov This approach involves using the Fmoc group to protect the α-amino group of the incoming amino acid. This protecting group is stable under acidic conditions but can be removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.gov The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu), which are removed at the final cleavage step. nih.govmdpi.com
The synthesis proceeds as follows:
The C-terminal amino acid (Cysteine) is attached to a solid support resin.
The Fmoc protecting group on this first amino acid is removed.
The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., TBTU and HOBT) and added to the resin to react with the newly deprotected N-terminus of the growing peptide chain. google.com
These deprotection and coupling steps are repeated for each amino acid in the somatostatin-14 sequence.
Once the full 14-peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA). nih.gov
| SPPS Parameter | Description | Reagents/Conditions |
| Synthesis Strategy | Fmoc Solid-Phase Peptide Synthesis | Standard automated or manual synthesis |
| N-α Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | Removed by 55% piperidine in DMF nih.gov |
| Side-Chain Protection | Acid-labile groups (e.g., tBu for Thr, Ser, Lys; Trt for Cys, Asn) mdpi.com | Removed during final cleavage |
| Coupling Agents | Symmetrical anhydrides or condensing agents like TBTU/HOBT google.comnih.gov | Promote efficient peptide bond formation |
| Cleavage from Resin | Acidolysis | Trifluoroacetic acid (TFA) nih.gov |
| Disulfide Bond Formation | Oxidation | Potassium ferricyanide (B76249) or Hydrogen peroxide google.comnih.gov |
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule. wikipedia.org For this compound, it is crucial that the biotin molecule is attached at a specific site to avoid interfering with the peptide's biological activity. This is achieved through site-specific biotinylation, which can be directed to different functional groups within the peptide sequence. creative-proteomics.com The choice of biotinylation strategy depends on the desired location of the biotin tag. Chemical biotinylation often uses reagents that consist of a reactive group linked to biotin, sometimes via a spacer arm. wikipedia.org
Attaching biotin to the N-terminal α-amino group is a common and often recommended strategy due to its straightforwardness and high success rate. qyaobio.comlifetein.com.cn This modification is typically the last step in the SPPS protocol, performed while the peptide is still attached to the resin and all side-chain amino groups (like that of lysine) are still protected. lifetein.com.cn
To achieve selective N-terminal labeling on a purified peptide containing lysine (B10760008) residues, the reaction pH can be controlled. thermofisher.com The pKa of the N-terminal α-amino group (around 8.9) is lower than that of the lysine ε-amino group (around 10.5). thermofisher.com By performing the biotinylation reaction at a pH of approximately 6.5, the N-terminal amine is more likely to be in its unprotonated, reactive state compared to the lysine side-chain amines. thermofisher.com Reagents like N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-LC-Biotin) are commonly used for this purpose. thermofisher.com
Biotin can be specifically attached to the ε-amino group of a lysine (Lys) residue. Somatostatin-14 contains two lysine residues at positions 4 and 9. Biotinylation at these sites can be achieved by using a biotinylating reagent that reacts with primary amines, such as an NHS-ester of biotin. wikipedia.orgthermofisher.com
If biotinylation is performed during SPPS, the Fmoc protecting group of a specific lysine residue can be selectively removed, allowing the biotin to be coupled to its side chain. The other lysine residue would remain protected. If the biotinylation is done after the peptide has been synthesized and purified, both lysine residues and the N-terminus would be potential targets for biotinylation. thermofisher.com The presence of biotin on a lysine residue can be confirmed by mass spectrometry, as it results in a mass shift of +226.078 Da and can cause a missed cleavage at the C-terminal side of the modified lysine during proteomic analysis. nih.gov
The thiol group (-SH) of a cysteine (Cys) residue provides a unique target for specific biotinylation. wikipedia.org This approach is advantageous because cysteine residues are often less abundant in proteins than lysine residues, allowing for more targeted labeling. thermofisher.com Somatostatin-14 has two cysteine residues at positions 3 and 14, which are typically involved in a disulfide bridge. To use one of these for biotinylation, the peptide would need to be synthesized in a way that leaves one cysteine's thiol group free while the other is protected or modified.
Alternatively, an additional cysteine can be engineered into the peptide sequence, often at the C-terminus, specifically for biotinylation. ubc.canih.gov Reagents such as Nα-(3-maleimidylpropionyl)biocytin react specifically with free sulfhydryl groups at a pH range of 6.5-7.5. wikipedia.orgubc.ca
| Biotinylation Site | Target Functional Group | Typical Reagents | Reaction pH |
| N-terminus | α-Amino group (-NH2) | Biotin-NHS ester thermofisher.com | ~6.5 (for selectivity over Lys) thermofisher.com |
| Lysine | ε-Amino group (-NH2) | Biotin-NHS ester thermofisher.com | 7.0-9.0 |
| Cysteine | Thiol group (-SH) | Biotin-maleimide ubc.ca | 6.5-7.5 wikipedia.org |
A critical consideration in designing biotinylated peptides is the potential for steric hindrance, where the bulk of the avidin (B1170675) or streptavidin protein used for detection or capture blocks the interaction of the peptide with its target. qyaobio.combiosynth.com To mitigate this, a spacer arm is often inserted between the biotin molecule and the peptide. biosyntan.de
Poly(ethylene glycol) (PEG) is a commonly used spacer because it is highly soluble in aqueous solutions, flexible, and can increase the solubility of the final biotinylated peptide. creative-proteomics.comthermofisher.comsigmaaldrich.com These spacers can vary in length, with options like PEG4 (a four-ethylene glycol unit chain) being common. thermofisher.com Another common spacer is 6-aminohexanoic acid (Ahx), a hydrophobic straight-chain linker. creative-peptides.comqyaobio.com The inclusion of a spacer arm makes the biotin moiety more accessible for binding to avidin or streptavidin, which can improve the sensitivity of assays using the biotinylated peptide. thermofisher.comsigmaaldrich.com
Site-Specific Biotinylation Approaches
Cysteine Thiol Group Biotinylation
Post-Synthetic Conjugation and Purification
The creation of this compound typically involves the initial synthesis of the Somatostatin-14 peptide, followed by the "post-synthetic" attachment of a biotin moiety.
Solid-phase peptide synthesis (SPPS) is a common method for producing Somatostatin-14. nih.govgoogle.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids is a key feature of many modern SPPS strategies. nih.gov This protecting group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, such as piperidine in dimethylformamide, to allow for the next amino acid to be added. nih.gov
Once the full-length Somatostatin-14 peptide is assembled on the resin, the biotin molecule is conjugated to a specific site on the peptide. The N-terminus is a common site for biotinylation as it is often not essential for the biological activity of somatostatin. oup.com This conjugation can be achieved through various chemical reactions, including amide bond formation between an activated carboxylic acid group on the biotin and the free amino group at the N-terminus of the peptide. mdpi.com Other methods like thiol-maleimide click chemistry, oxime, and hydrazone bond formation are also utilized in peptide conjugation. mdpi.com
Following the conjugation step, the this compound conjugate is cleaved from the solid support resin and deprotected. This process typically involves the use of a strong acid, such as trifluoroacetic acid (TFA), which removes the side-chain protecting groups from the amino acids and releases the peptide from the resin. nih.govnih.gov
The crude product obtained after cleavage contains the desired this compound, as well as various impurities such as truncated or deletion peptides, and products with incomplete deprotection. jpt.com Therefore, a rigorous purification step is essential. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the biotinylated peptide. google.comnih.gov Specifically, reverse-phase HPLC (RP-HPLC) is highly effective in separating the desired product from impurities based on differences in their hydrophobicity. nih.gov The biotinylated peptide, being more hydrophobic than its non-biotinylated counterpart, will have a longer retention time on an RP-HPLC column. researchgate.net After purification, the final product is often lyophilized to obtain a stable powder. google.com
Advanced Analytical Characterization of this compound Conjugates
To ensure the quality and integrity of the synthesized this compound, comprehensive analytical characterization is crucial. This involves assessing its purity and confirming its chemical structure.
Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. jpt.com By analyzing the crude and purified products, the percentage of the desired peptide can be quantified. In a typical HPLC analysis, the sample is injected into a column packed with a stationary phase, and a mobile phase is pumped through the column. The components of the sample separate based on their differential interactions with the stationary and mobile phases, and are detected as they elute from the column.
For peptide analysis, reverse-phase HPLC is commonly used. The chromatogram generated shows peaks corresponding to the different components in the sample. The area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. jpt.com It is important to note that biotinylation increases the hydrophobicity of the peptide, leading to a noticeable shift in its retention time compared to the unmodified Somatostatin-14. researchgate.net For instance, a non-biotinylated peptide might elute at an earlier time than its biotinylated counterpart. researchgate.net A high purity level, often greater than 95%, is desirable for most research applications. mdpi.com
| Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of this compound. | Separates the biotinylated peptide from impurities. Biotinylation increases retention time due to increased hydrophobicity. researchgate.net |
Mass Spectrometry for Structural Elucidation and Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the identity and structural integrity of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of the synthesized peptide. The experimentally determined molecular weight should match the theoretical calculated mass of this compound, which includes the mass of the Somatostatin-14 peptide plus the mass of the biotin moiety.
The combination of HPLC and mass spectrometry (HPLC-MS) is a powerful approach that provides both purity and structural information in a single analysis. jpt.com
| Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structural integrity. | Provides the precise mass of the this compound conjugate. |
| Tandem Mass Spectrometry (MS/MS) | Verification of amino acid sequence and biotinylation site. | Fragmentation patterns confirm the peptide sequence and pinpoint the location of the biotin tag. researchgate.netnih.gov |
Molecular Interactions and Receptor Binding Dynamics of Biotinyl Somatostatin 14
Somatostatin (B550006) Receptor Subtype Binding Affinity and Selectivity
The interaction of Biotinyl-Somatostatin-14 with its cognate receptors is fundamentally governed by the binding characteristics of the parent SS-14 molecule. The biotin (B1667282) tag is typically added via a linker to a non-critical part of the peptide, such as the N-terminal amino group, to minimize steric hindrance and preserve the native binding conformation. nih.gov
Radioligand competitive binding assays are a standard method for characterizing the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand, such as [¹²⁵I]-labeled somatostatin analogs (e.g., [¹²⁵I-Tyr³]-octreotide or [¹²⁵I-Tyr¹¹]S-14), is incubated with cells or membranes expressing a specific somatostatin receptor subtype. eur.nlnih.gov The unlabeled ligand of interest, in this case, this compound, is added in increasing concentrations to compete with the radioligand for binding to the receptor. The ability of the unlabeled ligand to displace the radioligand is measured, providing an indirect quantification of its binding affinity. eur.nl Biotinylated somatostatin analogs have been characterized using such methods to confirm they retain high-affinity binding, which is essential for their use as receptor probes. oup.com
From competitive binding assays, two key parameters are derived: the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The IC50 value represents the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand. thno.org The Kd is a measure of the intrinsic affinity of the ligand for the receptor; a lower Kd value signifies a higher binding affinity.
While specific binding data for this compound across all five receptor subtypes is not extensively published, the data for its parent compound, Somatostatin-14, is well-documented and serves as a direct proxy. SS-14 binds with high, nanomolar to sub-nanomolar affinity to all five receptor subtypes. eur.nlnih.gov For instance, competition analyses have shown an IC50 of 9.3 nmol/L for Somatostatin-14 in displacing radiolabeled analogs from cells expressing SSTRs. thno.org Other studies report IC50 values in the sub-nanomolar range for SS-14 at sst2, sst3, and sst5. eur.nl
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
|---|---|---|
| sst1 | 1 | eur.nl |
| sst2 | 0.05 | eur.nl |
| sst3 | 0.1 | eur.nl |
| sst4 | 0.2 | eur.nl |
| sst5 | 0.2 | eur.nl |
Note: The data presented is for the parent compound Somatostatin-14, which provides the binding domain for this compound. The IC50 values represent the concentration required to inhibit 50% of radioligand binding.
The specificity profile of this compound mirrors that of native SS-14, which is considered a broad-spectrum or pan-somatostatin ligand because it binds to all five SSTR subtypes with high affinity. nih.govmedchemexpress.com However, there are subtle differences in affinity. SS-14 generally displays the highest affinity for the sst2 receptor subtype, followed by sst5, sst3, sst1, and sst4, though the precise order can vary depending on the experimental conditions. eur.nlnih.gov In contrast, synthetic analogs like octreotide (B344500) exhibit high selectivity, binding with high affinity primarily to sst2, moderate affinity to sst5, and very low or no affinity to sst1, sst3, and sst4. nih.govoup.com The broad binding profile makes this compound a useful tool for studying systems where multiple SSTR subtypes are expressed.
Determination of Equilibrium Dissociation Constants (Kd) and Half-Maximal Inhibitory Concentrations (IC50)
G-Protein Coupling and Downstream Receptor Activation Studies
Upon binding of an agonist like this compound, SSTRs undergo a conformational change that facilitates their coupling to and activation of intracellular heterotrimeric G-proteins, primarily of the inhibitory Gαi/o family. medchemexpress.comoup.com This interaction initiates a cascade of downstream signaling events that mediate the physiological effects of somatostatin.
The activation of SSTRs by a ligand leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, both of which can modulate effector proteins. A primary and well-characterized downstream effect is the inhibition of the enzyme adenylyl cyclase by the Gαi subunit. nih.govnih.govmedchemexpress.com This action leads to a decrease in intracellular levels of cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes, including hormone secretion and cell proliferation. nih.gov
Furthermore, the activated G-proteins can modulate various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx. nih.govnih.gov Both of these actions contribute to the inhibitory effect of somatostatin on hormone and neurotransmitter release. Studies have demonstrated that the sst2A receptor selectively couples to all three Gαi subunits (Gαi1, Gαi2, and Gαi3) in a hormone-dependent manner, which may explain how a single receptor can regulate multiple signaling pathways. oup.com
| Receptor Subtype | Primary G-Protein Coupled | Key Downstream Effect | Reference |
|---|---|---|---|
| sst1 | Gαi | Inhibition of adenylyl cyclase | nih.gov |
| sst2 | Gαi | Inhibition of adenylyl cyclase, Activation of GIRK channels, Inhibition of Ca2+ channels, Activation of tyrosine phosphatases (SHP-1, SHP-2) | nih.govoup.comnih.gov |
| sst3 | Gαi | Inhibition of adenylyl cyclase | nih.gov |
| sst4 | Gαi | Inhibition of adenylyl cyclase | nih.gov |
| sst5 | Gαi | Inhibition of adenylyl cyclase, Activation of GIRK channels | nih.govnih.gov |
Real-time fluorescence-based assays offer a robust and minimally invasive method to study receptor activation by monitoring changes in cell membrane potential. nih.gov In this technique, cells expressing SSTRs are loaded with a voltage-sensitive fluorescent dye. Upon receptor activation by an agonist such as SS-14, the subsequent activation of GIRK channels leads to membrane hyperpolarization. nih.gov This change in membrane potential alters the distribution of the dye across the membrane, resulting in a measurable, dose-dependent decrease in fluorescence intensity. nih.gov
Studies using this assay on pituitary tumor cells (AtT-20), which endogenously express sst2 and sst5, have shown that the addition of SS-14 induces a rapid and dose-dependent decrease in fluorescence, with a half-maximal effective concentration (EC50) of approximately 4 nM. nih.gov This response confirms the functional coupling of the receptor to downstream ion channels and provides a dynamic readout of ligand-induced receptor activation in real-time. nih.govoup.com This methodology is directly applicable for confirming the bioactivity of this compound and quantifying its potency in activating the receptor-G protein-ion channel signaling axis.
Modulation of G-Protein Dependent Signaling Pathways
Non-Canonical Protein-Protein Interactions
Recent research has unveiled that the biological sphere of influence of this compound and its unmodified counterpart, Somatostatin-14 (SST14), extends beyond their classical interactions with somatostatin receptors (SSTRs). These non-canonical interactions involve direct binding to other proteins and peptides, leading to novel modulatory roles in distinct pathophysiological processes. This section explores these newly identified interactions, focusing on the binding of SST14 to amyloid-beta peptides and the broader protein interaction networks identified through advanced proteomic techniques.
Binding to Amyloid Beta (Aβ) Peptides and Implications for Aggregation Kinetics
A significant and surprising non-canonical interaction of somatostatin is its direct binding to amyloid-beta (Aβ) peptides, the key pathogenic agents in Alzheimer's disease. nih.govfrontiersin.org Studies have demonstrated that SST14 can interact with Aβ and influence its aggregation process, which is a critical event in the development of Alzheimer's pathology. nih.govelifesciences.org
A pivotal study employing quantitative mass spectrometry to analyze the Aβ interactome in human brain extracts identified SST14 as the most selectively enriched binder to oligomeric forms of Aβ1-42 (oAβ1-42). nih.govelifesciences.org This interaction is specific, with the binding interface mapped to the N-terminus of the Aβ peptide and a central tryptophan residue (Trp8) within the cyclic SST14 structure. nih.gov The presence of SST14 was shown to inhibit the formation of larger Aβ aggregates and instead trap the peptide in smaller oligomeric assemblies of approximately 50 to 60 kDa. nih.govelifesciences.org This modulation of aggregation kinetics is significant, as smaller, soluble Aβ oligomers are considered to be the most neurotoxic species.
Further biophysical studies have corroborated and refined these findings. Research using nuclear magnetic resonance (NMR) spectroscopy and native mass spectrometry has shown that SST14 binds selectively to a specific membrane-associated, pore-forming tetrameric structure of Aβ(1-42), known as βPFOAβ(1–42), but not to monomeric Aβ(1-42). acs.orgresearchgate.net This interaction was characterized by a moderate affinity and a defined stoichiometry, providing further evidence for a specific binding event rather than non-specific peptide association. acs.orgresearchgate.net The co-localization of SST14 and Aβ has also been observed in the human brain, lending physiological relevance to these in vitro findings. frontiersin.orgmdpi.com
These discoveries suggest a previously unrecognized role for somatostatin in the amyloid cascade. nih.govacs.org By binding to Aβ oligomers, SST14 can mask certain antibody-binding epitopes and potentially modulate Aβ-induced neurotoxicity. nih.gov
| Parameter | Finding | Research Method(s) |
| Binding Specificity | Preferentially binds to oligomeric Aβ1-42 | Quantitative Mass Spectrometry, Affinity Capture |
| Binding Affinity (KD) | ~40 μM to βPFOAβ(1–42) tetramers | Isothermal Titration Calorimetry (ITC), NMR |
| Stoichiometry | 2:1 (SST14: βPFOAβ(1–42) tetramer) | Native Mass Spectrometry, ITC |
| Effect on Aggregation | Inhibits formation of large aggregates; traps Aβ in 50-60 kDa oligomers | Gel Electrophoresis, Nanoparticle Tracking Analysis |
| Binding Interface | Central Tryptophan (Trp8) of SST14 and N-terminus of Aβ1-42 | Mass Spectrometry, Peptide Truncation Analysis |
Identification of Novel Protein Interaction Networks (Interactome Analysis)
The use of this compound as a molecular bait in affinity-capture mass spectrometry-based proteomics has enabled the unbiased discovery of novel protein interaction partners. nih.gov This approach allows for a systematic exploration of the SST14 interactome within complex biological mixtures, such as human brain extracts, revealing connections beyond the well-established SSTR family. nih.govresearchgate.net
An extensive interactome analysis using N-terminally biotinylated SST14 and SST28 identified a selective and novel interaction with P-type family ATPases. nih.gov Specifically, the study provided strong evidence for the binding of somatostatin to the Na+/K+-ATPase, a crucial ion pump responsible for maintaining electrochemical gradients across the cell membrane. Validation experiments confirmed this interaction and demonstrated that it could be functionally relevant, as SST14 was shown to negatively modulate the rate of potassium (K+) uptake by the Na+/K+-ATPase in cell-based assays. researchgate.net The binding was dependent on the core structure of SST14, particularly the tryptophan residue, which was also identified as critical for Aβ binding. nih.govnih.gov
The experimental workflow for such studies typically involves immobilizing this compound on streptavidin-coated beads, which are then incubated with a protein lysate from a source like the human frontal lobe. nih.govresearchgate.net After washing away non-specific binders, the proteins that remain associated with the this compound bait are identified using high-resolution mass spectrometry. nih.gov This powerful discovery tool has expanded the known biological network of somatostatin, suggesting it may play roles in regulating ion homeostasis and other cellular processes through direct protein-protein interactions. researchgate.net Proximity-dependent biotinylation techniques, such as BioID, which use a biotin ligase fused to a protein of interest, represent another advanced method for mapping protein interaction networks in specific cellular contexts, like neurons. biorxiv.org
| Bait Peptide | Source Material | Key Interacting Protein Class Identified | Specific Example(s) | Experimental Technique |
| Biotinyl-SST14 | Human Frontal Lobe Extract | P-type ATPases | Na+/K+-ATPase (ATP1A1, ATP1B1) | Affinity Capture Mass Spectrometry |
| Biotinyl-SST28 | Human Frontal Lobe Extract | P-type ATPases | Na+/K+-ATPase (ATP1A1, ATP1B1) | Affinity Capture Mass Spectrometry |
| Oligomeric Aβ1-42-biotin | Human Brain Extract | Neuropeptides | Somatostatin-14 | Affinity Capture Mass Spectrometry |
Cellular Mechanisms and in Vitro Applications of Biotinyl Somatostatin 14
Cellular Uptake and Internalization Pathways
The entry of Biotinyl-Somatostatin-14 into cells is a multifaceted process involving specific cell surface receptors and transport systems. Understanding these pathways is crucial for interpreting experimental results and designing targeted therapeutic strategies.
The primary mechanism for the cellular uptake of this compound is receptor-mediated endocytosis, a process initiated by its binding to somatostatin (B550006) receptors (SSTRs) on the cell surface. researchgate.netnih.gov Somatostatin and its analogs, including the biotinylated form, bind to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. molbiolcell.orgjneurosci.orgmdpi.com While somatostatin-14 binds with high affinity to all five receptor subtypes, some analogs may exhibit subtype selectivity. bachem.comnih.gov
The binding of this compound to SSTRs triggers the internalization of the ligand-receptor complex. nih.govresearchgate.net This process often occurs through clathrin-coated pits. unimi.it The internalization of these complexes can be visualized using techniques like fluorescence microscopy, particularly when the biotinylated peptide is linked to a fluorescent marker such as a quantum dot. researchgate.netresearchgate.net However, studies have shown that pre-conjugating biotinylated somatostatin with streptavidin can sometimes inhibit receptor-mediated endocytosis, suggesting that the size and nature of the biotin-streptavidin complex can influence the internalization process. researchgate.netresearchgate.net An alternative, two-step in situ bioconjugation strategy has been developed to overcome this issue, allowing for the successful visualization of receptor-mediated endocytosis. researchgate.netnih.govresearchgate.net
While receptor-mediated endocytosis is the principal pathway, the biotin (B1667282) moiety of this compound introduces the possibility of uptake via biotin transporters. The sodium-dependent multivitamin transporter (SMVT), a key protein responsible for the cellular uptake of biotin, is a primary candidate for this alternative entry route. tandfonline.comnih.gov Research has demonstrated that biotinylation can facilitate the uptake of large peptides, which would otherwise be unable to cross the cell membrane, through biotin transporters. nih.govnih.govresearchgate.net This uptake is often competitive and can be inhibited by free biotin. nih.govnih.gov
The ability of peptides to penetrate cell membranes is a critical factor in their therapeutic and research applications. mdpi.com While somatostatin-14 itself has a large molecular weight that generally limits its passive diffusion across the blood-brain barrier, its cellular uptake is actively mediated by the mechanisms described above. thno.org Studies on cell-penetrating peptides (CPPs) have shed light on the complex interplay between different internalization pathways, including direct translocation and various forms of endocytosis. academie-sciences.frmdpi.com The biotinylation of somatostatin-14 can be viewed as a strategy to enhance its cellular uptake by engaging biotin transport systems, a concept that has been explored for other peptides and molecules. nih.govnih.govresearchgate.net Once inside the cell, the distribution of the internalized peptide can be studied using techniques like confocal fluorescence microscopy, revealing its localization in different cellular compartments such as cytosolic vesicles and the nucleus. acs.org
Role of Biotin Transporters (e.g., Sodium-Dependent Multivitamin Transporter, SMVT) in Biotinylated Peptide Uptake
Applications in Cellular Assays and Functional Studies
The unique properties of this compound make it an invaluable reagent for a variety of in vitro cellular assays designed to probe the function and localization of somatostatin receptors and their associated signaling pathways.
This compound is widely used in ligand binding assays to characterize and quantify somatostatin receptors on different cell types. thno.orgnih.gov In these assays, the biotinylated peptide competes with a radiolabeled ligand for binding to the receptors. The high affinity of the biotin-streptavidin interaction allows for the subsequent detection and quantification of the bound biotinylated peptide, often using streptavidin conjugated to an enzyme or a fluorescent molecule. nih.gov
These assays have been instrumental in determining the expression and localization of SSTR subtypes in various tissues and cell lines, including benign and malignant ovarian tumors, hematopoietic cells, and neurons. nih.govoup.comarvojournals.orgeur.nl For instance, immunohistochemical studies have utilized biotinylated secondary antibodies to visualize the distribution of SSTRs, providing insights into their potential roles in both normal physiology and disease. nih.govoup.com
Table 1: Examples of Cell-Based Assays Using Biotinylated Somatostatin Analogs
| Assay Type | Purpose | Cell/Tissue Type | Key Findings | Reference |
| Competitive Binding Assay | Determine the binding affinity (IC50) of somatostatin analogs. | MPC-mCherry cells | Somatostatin-14 showed the highest affinity, followed by DOTATATE and AN-238. thno.org | thno.org |
| Immunohistochemistry | Localize somatostatin receptors in tumor tissues. | Ovarian tumors | Increased expression of native somatostatin and its receptors in malignant tumors. nih.gov | nih.gov |
| Receptor Internalization Imaging | Visualize receptor-mediated endocytosis. | Cell lines expressing SSTRs | A two-step bioconjugation strategy enabled visualization of endocytosis. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Radioligand Binding Assay | Quantify target-binding fraction of radiopharmaceuticals. | Magnetic beads with biotinylated antigen | A rapid, cell-free method for quality control of radioligands. nih.gov | nih.gov |
The binding of somatostatin to its receptors initiates a cascade of intracellular signaling events. molbiolcell.orgmolbiolcell.orgnih.gov A hallmark of SSTR activation is the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govpatsnap.com This effect is mediated by the coupling of SSTRs to inhibitory G proteins (Gi/o). nih.govnih.gov this compound can be used to stimulate these pathways and study their downstream consequences.
Furthermore, somatostatin receptor activation modulates the activity of various ion channels, including potassium (K+) and calcium (Ca2+) channels. nih.govmdpi.comsemanticscholar.org For example, somatostatin can enhance potassium conductance, leading to membrane hyperpolarization and decreased cellular excitability. mdpi.com It can also inhibit voltage-gated calcium channels, which in turn suppresses neurotransmitter release. nih.govmdpi.com Studies utilizing somatostatin analogs have been crucial in dissecting the specific receptor subtypes and signaling molecules, such as G protein subunits and protein kinases, involved in these modulatory effects. mdpi.comnih.govsemanticscholar.org
Table 2: Somatostatin-Mediated Intracellular Signaling Events
| Signaling Pathway | Effector | Downstream Effect | Receptor Subtypes Involved | Reference(s) |
| Adenylate Cyclase | Inhibition | Decrease in cAMP | SSTR1-5 | jneurosci.orgnih.govpatsnap.com |
| Potassium Channels | Activation | Membrane hyperpolarization | SSTR2, SSTR4 | nih.govmdpi.com |
| Calcium Channels | Inhibition | Reduced neurotransmitter release | SSTR2, SSTR4 | mdpi.comnih.govmdpi.com |
| Tyrosine Phosphatase | Activation | Modulation of phosphorylation-dependent signaling | sst2 | molbiolcell.orgmolbiolcell.org |
Cell Surface Protein Biotinylation for Proteomic Analysis
The biotin tag on this compound serves as an effective handle for studying cell surface proteins, particularly somatostatin receptors, through proteomic analysis. Cell surface biotinylation is a widely used method to selectively label and enrich plasma membrane (PM) proteins, which are crucial for signal transduction and cell-cell communication. nih.govelifesciences.orgnih.gov The process typically involves incubating intact cells with a membrane-impermeable biotinylating reagent. nih.gov In the context of this compound, the peptide itself acts as a targeted delivery vehicle for the biotin tag to cells expressing somatostatin receptors.
Once the biotinylated ligand binds to its receptor on the cell surface, the cells can be lysed, and the biotin-tagged protein complexes can be isolated from the cellular lysate. This is typically achieved through affinity purification using streptavidin-coated beads, which exhibit an exceptionally strong and specific interaction with biotin. nih.gov The captured proteins are then eluted and identified using high-resolution mass spectrometry (MS). nih.gov
This strategy enables the detailed characterization of the cell surface proteome, or "surfaceome," and can reveal changes in protein expression or localization in response to various stimuli. acs.org Research has shown that this approach can identify hundreds to thousands of cell surface-associated proteins from a relatively small number of cells. elifesciences.orgnih.gov
Detailed Research Findings:
A key application of this method is to investigate how somatostatin signaling affects the protein composition of the plasma membrane. For instance, studies on human intestinal epithelial cells (Caco-2) have used cell surface biotinylation to demonstrate that treatment with somatostatin (SST) alters the surface levels of specific transporters. Following treatment with SST, biotinylated proteins were isolated and analyzed, revealing a significant increase in the cell surface expression of the monocarboxylate transporter 1 (MCT1) and its ancillary protein, CD147. This indicates that somatostatin promotes the translocation of these proteins from intracellular stores to the apical membrane.
| Protein | Treatment | Fold Change in Surface Expression (Compared to Control) |
|---|---|---|
| Monocarboxylate Transporter 1 (MCT1) | 25 nM SST for 30 min | ~2.8-fold increase |
| CD147 | 25 nM SST for 30 min | ~2.2-fold increase |
This targeted biotinylation approach, facilitated by ligands like this compound, provides a powerful method for quantitative proteomics, allowing researchers to track dynamic changes in the plasma membrane proteome induced by specific signaling events. acs.org
Fluorescent Tagging for Visualization of Molecular Trafficking within Cells
The conjugation of fluorescent dyes to peptides like Somatostatin-14 is a fundamental technique for visualizing their interaction with cells and tracking their subsequent intracellular journey. sb-peptide.com By attaching a fluorophore to this compound, researchers can create a probe that allows for real-time imaging of receptor binding, internalization, and trafficking within living cells using fluorescence microscopy. sb-peptide.comresearchgate.net
Various fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives (like TAMRA), and cyanine (B1664457) dyes (Cy3, Cy5), can be attached to the peptide. sb-peptide.com These probes enable the direct observation of the ligand's localization. For example, a FITC-tagged peptide derived from Somatostatin-14 has been used to confirm its colocalization with the somatostatin receptor 2 (SSTR2) on glioma cells, demonstrating specific binding and cellular uptake.
The process of receptor-mediated endocytosis is a critical aspect of somatostatin signaling. Fluorescently-labeled somatostatin analogs have been instrumental in studying the internalization of somatostatin receptors. Upon binding of the fluorescent ligand, the receptor-ligand complex is internalized into the cell, often trafficking through endosomal and lysosomal compartments. This trafficking can be visualized and quantified, providing insights into the regulation of receptor signaling and turnover. molbiolcell.org
Detailed Research Findings:
Fluorogen-activating proteins (FAPs) represent an advanced method for tracking protein dynamics. molbiolcell.org This system involves a protein of interest tagged with a non-fluorescent single-chain antibody, which only fluoresces when it binds to a specific, cell-impermeant dye (a fluorogen). This allows for the selective labeling and visualization of the protein pool at the cell surface. By adding the fluorogen to the media, researchers can measure the rate of endocytosis as the fluorescent signal at the plasma membrane decreases. This technique has been optimized to study the trafficking of G-protein coupled receptors, a family that includes somatostatin receptors. molbiolcell.org
Another approach involves using probes sensitive to the pH of their environment. For instance, a truncated somatostatin receptor (sst5) tagged with a pH-sensitive Yellow Fluorescent Protein (YFP) was used to confirm the receptor's orientation in the plasma membrane. Acidification of the extracellular medium quenched the fluorescence, confirming that the YFP tag was facing the extracellular space. Such tools are crucial for understanding the precise topology and trafficking of receptors and their variants.
| Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Application |
|---|---|---|---|
| FAM / FITC | ~495 | ~517 | Microscopy, Flow Cytometry |
| TAMRA | ~552 | ~578 | Immunochemistry, Cellular Imaging |
| Cy3 | ~550 | ~570 | FRET, Immunoassays, Microscopy |
| Cy5 | ~650 | ~670 | FRET, In-vivo Imaging, Microscopy |
| Alexa Fluor 488 | ~490 | ~525 | Cellular Labeling and Detection |
Utilization in Peptide Screening and High-Throughput Functional Analysis
This compound is a valuable reagent in peptide screening and high-throughput functional analysis, which are methods designed to rapidly assess large libraries of peptides to identify molecules with specific binding or functional properties. medchemexpress.com These techniques are essential for discovering novel peptide-based therapeutics and research tools. researchgate.net
In this context, this compound can be used in several ways. It can serve as a positive control or a competitive ligand in screening assays aimed at identifying new molecules that bind to somatostatin receptors. For example, a library of synthetic peptides can be screened for their ability to displace bound this compound from cells expressing a specific somatostatin receptor subtype. The biotin tag provides a convenient and highly sensitive method for detecting the amount of bound peptide, often using a streptavidin-enzyme conjugate in an ELISA-like format. creative-peptides.com
Furthermore, the principles underlying the utility of this compound are central to many screening platforms. For instance, in some one-bead-one-compound (OBOC) library screening methods, a biotinylated target protein is used to "fish" for beads displaying peptides with high affinity. acs.org The strong biotin-streptavidin interaction is then used to isolate the positive beads for subsequent identification of the peptide sequence. acs.org
Detailed Research Findings:
Phage display is a powerful high-throughput screening technology that has been used to study somatostatin interactions. In this method, a library of peptides is genetically fused to a coat protein of a bacteriophage. Researchers have successfully displayed Somatostatin-14 on the surface of phages. These engineered phages were shown to bind specifically to several somatostatin receptor subtypes (sst2, sst4, and sst5) expressed on transfected cells. This binding could be competed with free somatostatin, confirming specificity. This system creates a platform for high-throughput screening to identify novel receptor ligands or to analyze the functional consequences of receptor binding directly on the phage particle.
Another advanced screening method involves the use of bimodal imprint chips that allow for both high-throughput affinity analysis by Surface Plasmon Resonance imaging (SPRi) and peptide sequencing by mass spectrometry. acs.org In such systems, a library of peptide beads is screened against a biotinylated target. Positive beads are identified and isolated through their interaction with streptavidin-coated magnetic particles, demonstrating how biotinylation is a key step in enriching "hits" from a large and diverse library. acs.org
| Technology | Principle | Application in Peptide Discovery |
|---|---|---|
| Phage Display | Peptides are expressed on the surface of bacteriophages, linking phenotype (peptide) to genotype (DNA). nih.gov | Screening vast libraries (10⁹ members or more) to identify peptides that bind to specific targets, including receptors like sst2, sst4, and sst5. researchgate.net |
| One-Bead-One-Compound (OBOC) | A "split-and-pool" synthesis method creates a library where each bead carries a unique peptide sequence. nih.gov | Screening for binding against a labeled target (e.g., a biotinylated protein) followed by isolation of positive beads. acs.org |
| mRNA Display | An in vitro system that covalently links peptides to their encoding mRNA, allowing for the screening of very large libraries (>10¹² members). researchgate.net | Identification of high-affinity peptide inhibitors and binders; compatible with non-natural amino acids. researchgate.net |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index to monitor binding events between an immobilized molecule and an analyte in real-time. creative-peptides.com | Used for high-throughput affinity measurements and determining binding kinetics of peptides identified from library screens. acs.org |
Preclinical in Vivo Research Applications of Biotinyl Somatostatin 14
Development as an In Vivo Imaging Probe
The fundamental principle behind using Biotinyl-Somatostatin-14 as an imaging probe lies in its high affinity for SSTRs. The biotin (B1667282) component allows for a strong and specific non-covalent interaction with avidin (B1170675) or streptavidin, which can be pre-labeled with various imaging agents. This modular approach facilitates the development of sophisticated probes for visualizing SSTR-expressing tissues in living organisms.
Bioconjugation Strategies for Multimodal Imaging (e.g., Quantum Dots, Fluorescent Dyes, Radionuclides via Streptavidin)
The versatility of the biotin-streptavidin system is a cornerstone of its application in creating multimodal imaging probes. google.com This powerful interaction, one of the strongest non-covalent bonds known in nature, allows researchers to link this compound to streptavidin that has been conjugated with different types of imaging labels. thno.org This strategy enables imaging across various modalities, providing complementary information from a single targeting agent.
Quantum Dots (QDs): For fluorescent imaging, streptavidin-coated quantum dots are frequently used. nih.gov These semiconductor nanocrystals offer bright, photostable fluorescence, making them suitable for long-term in vivo tracking. nih.gov However, research has shown that the method of conjugation is critical. A pre-conjugated probe, where this compound is bound to streptavidin-QDs before administration, can be inactive and fail to undergo receptor-mediated endocytosis. nih.govtandfonline.comresearchgate.net A more effective approach is an in situ two-step bioconjugation strategy: first, the this compound is allowed to bind to the SSTRs on the cell surface, followed by the administration of streptavidin-QDs which then bind to the receptor-bound biotinylated peptide. nih.govresearchgate.net This sequential method successfully enables the visualization of receptor trafficking. tandfonline.comresearchgate.net
Fluorescent Dyes: Beyond QDs, traditional fluorescent dyes can be attached to streptavidin or directly to somatostatin (B550006) analogues. acs.orgnih.gov Somatostatin analogues have been shown to tolerate a wide range of bioconjugation reactions without losing their binding affinity for SSTR2. acs.orgnih.gov This has led to the development of dual-labeled agents that incorporate both a fluorescent dye (like IRDye 800CW) and a chelator for a radionuclide, creating a probe suitable for both fluorescence-guided surgery and nuclear imaging (PET/SPECT). acs.orgnih.gov
Radionuclides: For nuclear imaging techniques such as PET and SPECT, streptavidin can be conjugated to chelators carrying radionuclides. diva-portal.org The high affinity of the biotin-streptavidin linkage ensures that the radioactive payload is delivered specifically to the tumor site targeted by the this compound. acs.org This pretargeting approach, where a non-radioactive biotinylated antibody or peptide is administered first, followed by a radiolabeled streptavidin, has been explored to improve imaging contrast and reduce radiation exposure to non-target tissues. diva-portal.org
This modularity allows for the creation of sophisticated, multifunctional nanoparticles for theranostics, combining targeting, imaging, and therapy in a single system. thno.org
Assessment in Established Animal Models (e.g., Mouse Pheochromocytoma Model)
The mouse pheochromocytoma (MPC) model is a crucial tool for the preclinical evaluation of SSTR2-targeting agents. nih.govresearchgate.net These tumors, which are rare catecholamine-producing neuroendocrine tumors in humans, express high levels of SSTR2, mirroring the clinical scenario. nih.govthno.org Studies using this model have been pivotal in validating the targeting capabilities of somatostatin analogues.
In the MPC-mCherry allograft model, which allows for fluorescence monitoring of tumor growth, researchers have confirmed high tumor uptake of SSTR2-targeting radiotracers. nih.govresearchgate.net Competition studies on tumor sections from this model have been used to assess the specific binding of various somatostatin analogues, including Somatostatin-14, against newer therapeutic and diagnostic compounds. nih.govresearchgate.net These animal models are essential for evaluating not only imaging probes but also peptide receptor radionuclide therapy (PRRT), where somatostatin analogues are linked to therapeutic radionuclides like Lutetium-177. thno.orgnih.gov The MPC model has demonstrated the therapeutic potential of such targeted agents, showing significant reductions in tumor growth. nih.govresearchgate.net
The use of these well-characterized animal models provides a robust platform to test and refine SSTR2-targeted probes like those derived from this compound before they can be considered for clinical translation. thno.org
Biodistribution and Pharmacokinetic Profile Elucidation in Preclinical Animal Models
Understanding how an imaging probe distributes throughout the body and how quickly it is cleared is critical for its development. Preclinical biodistribution and pharmacokinetic studies, often performed in mouse models bearing SSTR-expressing tumors, provide this essential data.
These studies typically involve injecting a radiolabeled version of the somatostatin analogue and measuring its accumulation in various organs and the tumor over time. thno.orgthno.orgnih.gov For instance, studies comparing SSTR antagonists to agonists have shown that antagonists can have a longer tumor residence time, leading to a higher radiation dose delivered to the tumor. nih.gov
The data from these studies are often expressed as the percentage of the injected activity per gram of tissue (%IA/g). thno.orgaacrjournals.org For example, a multimodal probe using a biotinylated antibody linked via streptavidin to a radionuclide and a fluorophore showed specific tumor accumulation of 21 %ID/g at 40 hours, significantly higher than in other tissues like the liver (8.7 %ID/g) or kidney (6.9 %ID/g). thno.org Such quantitative data are vital for calculating dosimetry and assessing the tumor-to-kidney dose ratio, a key metric for evaluating the potential of radiolabeled peptides. nih.gov
Pharmacokinetic analysis reveals the circulation half-life of the probe. thno.orgnih.gov Encapsulating probes within lipid-based carriers like liposomes can significantly extend plasma half-life from minutes to many hours, providing a longer window for the agent to reach its target. nih.gov These studies are fundamental to optimizing the probe's structure and administration protocol for achieving the best possible imaging contrast and therapeutic effect. thno.org
| Tissue | Uptake (% Injected Dose/gram) | Time Point |
|---|---|---|
| Tumor | 21.0 | 40 h |
| Liver | 8.7 | 40 h |
| Kidney | 6.9 | 40 h |
| Spleen | 7.2 | 40 h |
| Muscle | 1.9 | 40 h |
This table presents illustrative data based on findings for a streptavidin-based multimodal probe to demonstrate typical outcomes of biodistribution studies. thno.org
In Vivo Optical Imaging and Receptor Specificity Studies in Animal Systems
In vivo optical imaging, particularly near-infrared fluorescence (NIRF) imaging, is a powerful, non-invasive method used in preclinical research to visualize the accumulation of targeted probes in real-time. google.com By conjugating this compound to imaging agents like fluorescent dyes or quantum dots via a streptavidin bridge, researchers can directly observe tumor targeting. nih.govnih.gov
Specificity is a critical aspect of any targeted probe. To confirm that the observed signal is due to specific binding to SSTRs, blocking studies are performed. In these experiments, a high dose of unlabeled, non-biotinylated somatostatin or a related analogue is co-injected with the fluorescent probe. nih.govthno.org A significant reduction in the fluorescent signal in the tumor demonstrates that the probe binds specifically to the SSTRs, as the receptors are occupied by the unlabeled competitor. nih.gov Another method to prove specificity is to use animal models with both SSTR-positive and SSTR-negative tumors; high signal should only be observed in the SSTR-positive tumor. aacrjournals.orgnih.gov
These imaging studies allow for the determination of optimal imaging time points by tracking the tumor-to-background ratio (TBR) over several hours or days. acs.orgaacrjournals.org The goal is to find the time when the signal in the tumor is highest relative to the surrounding healthy tissue, providing the best possible contrast for detection. acs.org
| Experimental Group | Tumor Fluorescence (Arbitrary Units) | Conclusion |
|---|---|---|
| Targeted Probe Only | 15,000 | High uptake in tumor |
| Targeted Probe + Blocking Agent | 3,000 | Uptake is receptor-specific |
| SSTR-Negative Tumor Control | 2,500 | Probe does not accumulate in non-target tumors |
This table provides a conceptual representation of data from in vivo receptor specificity studies to illustrate how blocking agents and control tumors are used to validate targeting. nih.govaacrjournals.org
Application in Targeted Delivery Research (Preclinical Studies)
Beyond imaging, the SSTR-targeting capability of this compound is leveraged in preclinical research to explore the targeted delivery of therapeutic agents. The core idea is to use the biotinylated peptide as a guidance system to deliver a cytotoxic payload directly to cancer cells, thereby increasing efficacy while minimizing damage to healthy tissues.
Evaluation of Receptor-Targeted Delivery in Animal Models
The effectiveness of this compound in targeted delivery is evaluated in animal models, often the same SSTR2-expressing tumor models used for imaging research. nih.govthno.orgnih.gov In these studies, the biotin-streptavidin system is used to link the somatostatin analogue to nanoparticles or other carriers loaded with a therapeutic drug. nih.gov
For example, research has focused on delivering potent drugs encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.gov These nanoparticles are tagged with a peptide that targets SSTR2, guiding the drug-loaded carrier to glioma cells. nih.gov In vivo biodistribution studies in rat models have shown that this strategy can lead to the selective accumulation of the nanoformulation at the tumor site, even enabling it to cross the blood-brain barrier. nih.gov
The ultimate goal of these preclinical studies is to demonstrate a therapeutic benefit. This is assessed by monitoring tumor growth in treated animals compared to control groups. Successful targeted delivery results in significant inhibition of tumor progression. nih.govthno.org The use of this compound and its analogues in these preclinical delivery systems provides crucial proof-of-concept data, paving the way for the development of more effective and less toxic cancer therapies. nih.gov
Investigations of Subcellular and Tissue-Specific Localization In Vivo
Biotinylated peptides, such as this compound, serve as powerful probes in preclinical research for the localization of their corresponding receptors. The biotin molecule, appended to the somatostatin-14 peptide, does not typically interfere with the peptide's ability to bind to its native somatostatin receptors (SSTRs). oup.com The utility of this modification lies in the exceptionally high and specific affinity between biotin and streptavidin. This interaction can be exploited for detection and visualization. When this compound is introduced into a biological system, it binds to cells expressing SSTRs. Subsequently, streptavidin conjugated to a fluorescent dye or an enzyme can be used to pinpoint the location of the bound peptide, thereby revealing the distribution of the receptors at both the tissue and subcellular levels. oup.comrsc.org
This technique is a cornerstone of methods designed to map the cell surface proteome. nih.gov By tagging cell surface proteins in live cells with a cell-impermeable biotin reagent, researchers can isolate and identify these proteins, providing insights into the unique protein profiles of different cell types or states, such as in cancer metastasis. nih.gov While not directly using this compound, these methodologies underscore the principle of using biotinylation for in vivo and in situ localization studies. For instance, studies on peptide transport across cellular barriers have used biotinylated peptides to visualize their specific targeting to and co-localization with subcellular structures like the tight junction complex. rsc.org
More advanced genetic models have been developed for in vivo proximity labeling, where a promiscuous biotin ligase is expressed in the secretory pathway of specific tissues in living animals. biorxiv.org This allows for the biotinylation and subsequent identification of secreted proteins, creating a map of tissue-specific secretomes and their circulation in the bloodstream. biorxiv.org These approaches, founded on the principle of biotin-streptavidin detection, are analogous to how this compound is used to investigate the specific locations of its receptors.
| Principle/Application | Description | Example Research Context |
|---|---|---|
| Receptor Probing | A biotinylated analog of a natural ligand (e.g., this compound) is synthesized to bind specifically to its receptor. The biotin tag allows for subsequent detection with a streptavidin conjugate. oup.com | Identifying which cells or tissues express somatostatin receptors in a tissue section. |
| Subcellular Localization | Visualizing the precise location of the biotinylated peptide within or on the surface of a cell, often through fluorescence microscopy, revealing the receptor's location. rsc.org | Determining if somatostatin receptors are localized to the apical or basolateral membrane of epithelial cells. |
| Cell Surface Proteomics | Using a cell-impermeable biotinylation reagent to label all accessible cell surface proteins, which are then purified via streptavidin affinity chromatography and identified by mass spectrometry. nih.gov | Comparing the surface protein profiles of metastatic and non-metastatic cancer cells to find potential biomarkers. |
| In Vivo Proximity Labeling | Genetically engineered expression of a biotin ligase in a specific cellular compartment (e.g., endoplasmic reticulum) to biotinylate nearby proteins, allowing for tissue-specific secretome analysis. biorxiv.org | Identifying proteins secreted by the liver into the bloodstream in a living mouse model. |
Immunohistochemical and Immunocytochemical Applications
Immunohistochemistry (IHC) and immunocytochemistry (ICC) are indispensable techniques for visualizing the distribution of specific proteins, such as Somatostatin-14 and its precursors, within the context of tissue architecture and cellular morphology. These methods typically rely on highly specific primary antibodies that bind to the target peptide. The detection of this primary antibody is often accomplished using a secondary antibody system, frequently employing the biotin-streptavidin method for signal amplification. nih.govimmunostar.com In this common application, a biotinylated secondary antibody binds to the primary antibody, and this complex is then visualized by applying a streptavidin-enzyme conjugate (like horseradish peroxidase) that catalyzes a color-producing reaction. nih.govimmunostar.comnih.gov
While this compound is primarily a tool for localizing somatostatin receptors, the IHC/ICC techniques described below focus on localizing the peptides themselves using specific antibodies.
Localization of Somatostatin-14 and Prosomatostatin-Derived Peptides in Animal Tissues
The processing of the precursor molecule, prosomatostatin (B1591216), can result in different bioactive peptides, primarily Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28). nih.govnih.gov IHC studies using antibodies that can distinguish between these forms have revealed differential processing and localization in various tissues.
In the gastrointestinal tract and pancreas of rats, SS-14 has been identified as the major final product in the D-cells of the stomach and pancreas, as well as in neurons within the intestine. nih.gov In contrast, intestinal mucosal endocrine cells primarily process prosomatostatin to SS-28. nih.gov This differential localization suggests distinct physiological functions for the two peptides within the digestive system. nih.gov
In the central nervous system, prosomatostatin-derived peptides are widely distributed. Studies in the rat brain using an antiserum specific to a segment of prosomatostatin showed an identical distribution to that of SS-14. pnas.org This indicates that the prohormone, or at least its N-terminal extension peptide, is stored and transported intracellularly alongside SS-14 in neurons, particularly in regions like the periventricular nucleus of the hypothalamus and the cerebral cortex. pnas.org Similarly, in the ovine hypothalamus, neurons immunoreactive for Somatostatin-28(1–12) (a fragment of SS-28) were found to have a distribution that corresponds to that previously described for SS-14/28. oup.com
| Tissue/Region | Species | Peptide(s) Localized | Key Findings | Citation |
|---|---|---|---|---|
| Stomach & Pancreas (D-cells) | Rat | Somatostatin-14, Somatostatin-28 | SS-14 is the major final product processed from prosomatostatin. | nih.gov |
| Intestinal Mucosa | Rat | Somatostatin-14, Somatostatin-28 | SS-28 is the terminal peptide processed from prosomatostatin in endocrine cells. | nih.gov |
| Intestinal Neurons | Rat | Somatostatin-14, Prosomatostatin | Neural processes extending into mucosal villi contain SS-14. | nih.gov |
| Hypothalamus (Periventricular Nucleus) | Rat | Prosomatostatin-derived peptide, SS-14 | Pro-peptide and SS-14 have identical neuronal distribution, indicating co-storage and transport. | pnas.org |
| Hypothalamus | Ovine (Ewe) | Somatostatin-14, Somatostatin-28(1-12) | All SS-14 immunoreactive neurons were also immunoreactive for SS-28(1-12), suggesting co-production. | oup.com |
| Cerebral Cortex | Rat | Prosomatostatin-derived peptide | Neurons containing the pro-peptide were found primarily in layers II, III, V, and VI. | pnas.org |
Co-localization Studies with Cellular Markers in Animal Brain Regions (e.g., Hypothalamus, Caudate-Putamen)
Co-localization studies, which involve staining for multiple markers in the same tissue section, are critical for understanding the functional context of somatostatin-producing neurons and their targets. These studies reveal the specific cell types that express somatostatin peptides or their receptors and how they relate to other signaling systems.
In the ovine hypothalamus, a key region for neuroendocrine control, dual-labeling immunofluorescence has shown that a subpopulation of somatostatin-14 neurons also expresses Estrogen Receptor α (ERα). oup.com This finding provides a direct anatomical basis for the modulation of the somatostatin system by estrogen. Further studies in this model showed that an estradiol (B170435) treatment that induces growth hormone release also activates these somatostatin neurons, as indicated by increased expression of c-fos, a marker of neuronal activation. oup.com
In the rat retina, co-localization experiments have elucidated the role of different somatostatin receptor subtypes (sst). The sst1 receptor was found on somatostatinergic amacrine cells, suggesting it functions as an autoreceptor to regulate somatostatin's own release. arvojournals.org In contrast, the sst2 receptor was localized on tyrosine hydroxylase (TH)-immunoreactive amacrine cells, indicating that somatostatin influences the secretion of dopamine (B1211576) in the retina. arvojournals.org
Studies mapping somatostatin receptors in the rat brain have revealed a complex relationship between peptide and receptor location. In the hypothalamus and the caudate-putamen (striatum), regions with high concentrations of endogenous SS-14 and SS-28, the density of detectable receptors was surprisingly low. nih.gov This may suggest that the high levels of endogenous peptide lead to a high occupancy and potential downregulation of the receptors in these specific areas. nih.gov However, other studies have shown a high degree of overlap between the sst4 receptor and SS-14 in regions like the cerebral cortex and striatum, confirming a direct signaling relationship. nih.gov
| Brain Region | Species | Somatostatin Component | Co-localized Marker | Key Finding/Conclusion | Citation |
|---|---|---|---|---|---|
| Hypothalamus | Ovine (Ewe) | Somatostatin-14 neurons | Estrogen Receptor α (ERα) | A subset of somatostatin neurons co-expresses ERα, providing a mechanism for estrogenic regulation. | oup.com |
| Hypothalamus | Ovine (Ewe) | Somatostatin neurons | c-fos (neuronal activation marker) | Estradiol treatment activates somatostatin neurons, implicating them in hormone surge regulation. | oup.com |
| Retina (Amacrine Cells) | Rat | sst1 Receptor | Somatostatin | sst1 is present on somatostatinergic cells, suggesting it acts as an autoreceptor. | arvojournals.org |
| Retina (Amacrine Cells) | Rat | sst2 Receptor | Tyrosine Hydroxylase (TH) | sst2 is on dopaminergic amacrine cells, indicating somatostatin modulates dopamine secretion. | arvojournals.org |
| Hypothalamus, Caudate-Putamen | Rat | SS-14/SS-28 Receptors | SS-14/SS-28 (endogenous peptide) | An inverse correlation was found; high peptide levels corresponded to low detectable receptor density. | nih.gov |
| Cerebral Cortex, Striatum | Rat | sst4 Receptor | Somatostatin-14 | A high degree of overlap between the receptor and its ligand was observed. | nih.gov |
| Central Amygdala | Non-human Primate | Somatostatin (SST) neurons | Corticotropin-releasing factor (CRF) | A significant percentage (70%) of SST neurons also expressed CRF, indicating an interaction between these stress-related peptide systems. | nih.gov |
Advanced Methodologies and Analytical Techniques for Studying Biotinyl Somatostatin 14
Affinity Capture and Proteomics
The biotin (B1667282) moiety on Biotinyl-Somatostatin-14 enables its use as a "bait" molecule to capture and identify binding partners from complex biological samples like cell lysates or tissue homogenates. nih.gov
Streptavidin-Agarose Affinity Purification Protocols
Streptavidin-agarose affinity purification is a cornerstone technique for isolating proteins that interact with this compound. sigmaaldrich.com In this method, streptavidin is covalently bound to agarose (B213101) beads, creating a solid-phase matrix that can specifically capture the biotinylated peptide and any associated proteins. sigmaaldrich.comthermofisher.com The general protocol involves incubating this compound with a protein source, followed by the introduction of streptavidin-agarose beads to capture the complex. After washing away non-specific binders, the interacting proteins are eluted for further analysis. nih.govinterchim.fr
A study investigating the interaction between somatostatin (B550006) and the amyloid-β peptide utilized N-terminally biotinylated Somatostatin-14 (SST14), which was captured on streptavidin resin. nih.gov The resin, saturated with biotin-SST14, was then incubated with preparations of amyloid-β to analyze the binding interaction. nih.gov
A generalized protocol for such an experiment is outlined below.
Table 1: Generalized Streptavidin-Agarose Affinity Purification Protocol
| Step | Procedure | Purpose |
|---|---|---|
| 1. Bait Immobilization | Incubate this compound with streptavidin-agarose beads in a suitable binding buffer (e.g., PBS). | To attach the "bait" peptide to the solid-phase resin via the high-affinity biotin-streptavidin bond. nih.govinterchim.fr |
| 2. Incubation with Sample | Add the biological sample (e.g., human brain homogenate) to the beads now coupled with this compound. Incubate with agitation at 4°C. | To allow the "bait" to interact with and bind its specific protein partners ("prey") within the complex mixture. nih.gov |
| 3. Washing | Perform a series of extensive washes with buffers (e.g., Lysis Buffer, HEPES buffer) to remove non-specifically bound proteins. nih.govinterchim.fr | To increase the purity of the captured complex and reduce background in downstream analysis. sigmaaldrich.com |
| 4. Elution | Elute the captured proteins from the beads using harsh conditions, such as boiling in SDS-PAGE sample buffer or using acidic solutions (e.g., 0.2% trifluoroacetic acid). nih.govinterchim.frnih.gov | To release the bait-prey complex from the affinity matrix for subsequent analysis by methods like Western blotting or mass spectrometry. nih.gov |
Mass Spectrometry-Based Interactome and Proximity Labeling Analysis
Following affinity purification, mass spectrometry (MS) is employed to identify the captured proteins, thereby mapping the interactome of Somatostatin-14. This approach provides a comprehensive, unbiased view of its protein-protein interactions. nih.gov In a notable study, researchers used N-terminally biotinylated Aβ1-42 as bait to pull down interactors from human brain extracts. nih.gov Remarkably, Somatostatin-14 was identified as the most selectively enriched protein binding to oligomeric Aβ1-42, an interaction that was subsequently confirmed using this compound as the bait. nih.gov Another study successfully used biotin-SST28 affinity capture to identify P-type ATPases as novel interaction partners for somatostatin in the human brain. nih.gov
Table 2: Example of Interactome Findings using Biotinylated Somatostatin Analogs
| Bait Molecule | Biological Source | Key Interacting Proteins Identified by Mass Spectrometry | Reference |
|---|---|---|---|
| Oligomeric Amyloid-β (Aβ) 1-42-biotin | Human Brain Extract | Somatostatin-14 (SST14) | nih.gov |
Proximity labeling (PL) is an advanced technique that maps interaction networks in their native cellular environment. nih.govnih.gov In this method, a labeling enzyme (like a biotin ligase) is fused to a protein of interest. nih.gov When activated, the enzyme generates reactive biotin molecules that covalently tag nearby proteins, which can then be purified using streptavidin and identified by MS. nih.govresearchgate.net While specific studies detailing the fusion of a biotin ligase to Somatostatin-14 are not prevalent, this compound itself can be used in related proximity-based assays. For instance, antibody-based proximity labeling could use an antibody against somatostatin to deliver a labeling enzyme, which would then biotinylate proteins in the vicinity of the endogenous peptide. biorxiv.org This method is powerful for capturing transient or weak interactions that are often lost during conventional affinity purification. nih.gov
Enrichment of Biotinylated Peptides and Proteins for Comprehensive Proteomics
The core utility of this compound in proteomics is its ability to enable the specific enrichment of itself and its binding partners from a complex protein mixture. nih.govnih.gov This enrichment is a critical step that precedes mass spectrometry, as it concentrates low-abundance targets to a level detectable by the instrument. nih.gov The process relies on the robust and specific interaction between the biotin tag and streptavidin-coated beads. sigmaaldrich.com After capturing the this compound complexes, harsh, denaturing conditions can be used for washing and elution, which minimizes non-specific background proteins while preserving the integrity of the biotin-streptavidin bond until the final elution step. nih.govnih.gov This high-purity, enriched sample is ideal for in-depth proteomic analysis, allowing for the identification and quantification of a wide range of interacting proteins. nih.govnih.gov
Radioligand Binding and Autoradiography Assays
Radioligand binding assays are a fundamental tool for characterizing receptor pharmacology, including determining receptor density (Bmax) and ligand affinity (Kd). revvity.com In the context of somatostatin receptors, these assays typically use a radioactively labeled analog, such as 125I-[Tyr3]-octreotide or [125I]Tyr11-Somatostatin, as the tracer. revvity.comnih.govsnmjournals.org
While this compound is not itself a radioligand, it plays a crucial role in these assays as a non-radioactive competitor. In a competition binding assay, a constant concentration of the radioligand is incubated with the receptor source (e.g., tumor tissue sections, cell membranes) in the presence of increasing concentrations of an unlabeled competitor, such as this compound. nih.gov By competing for the same binding site, the biotinylated peptide displaces the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is used to calculate the binding affinity (Ki) of this compound for the receptor, providing a quantitative measure of its binding potency. nih.gov
Autoradiography is a related technique that visualizes the distribution of receptors in tissue sections. nih.gov Cryostat sections of tissue are incubated with a radioligand, and the resulting radioactive signal is detected on film or with a phosphor imager. snmjournals.org In this context, this compound could be used in adjacent sections to compete with the radioligand, thereby demonstrating the specificity of the observed binding signal. nih.gov
Table 3: Setup of a Competitive Radioligand Binding Assay
| Component | Description | Example |
|---|---|---|
| Receptor Source | Cells or tissue membranes expressing somatostatin receptors. | MPC-mCherry tumor sections, human lymphoma tissue sections. snmjournals.orgnih.gov |
| Radioligand | A radioactively labeled somatostatin analog with high affinity for the target receptor. | [64Cu]Cu-DOTATATE, 125I-[Tyr3]-octreotide. nih.govnih.gov |
| Unlabeled Competitor | Increasing concentrations of the compound whose affinity is being tested. | This compound, unlabeled Somatostatin-14. nih.gov |
| Assay Buffer | A buffer that maintains the stability and function of the receptor. | Tris-HCl buffer with CaCl2 and KCl. nih.gov |
| Detection Method | Scintillation counting or phosphor imaging to quantify the amount of bound radioligand. | Gamma counter, Phosphor Imager. snmjournals.org |
| Parameter Determined | IC50 (Inhibitory Concentration 50%), which can be converted to Ki (Inhibitor constant). | IC50 of 9.3 nmol/L for Somatostatin-14 against [64Cu]Cu-DOTATATE. nih.gov |
Immunological Detection Methods
Biotinylated molecules are frequently used in modern immunological assays due to the highly specific and strong interaction with enzyme-conjugated streptavidin, which provides a powerful signal amplification system.
Enzyme Immunoassays (EIA/ELISA) Utilizing Biotinylated Tracers
Enzyme-linked immunosorbent assays (ELISAs), also known as enzyme immunoassays (EIAs), are widely used for quantifying analytes in biological fluids. caymanchem.com A common format is the competitive EIA, which is particularly well-suited for measuring small molecules like Somatostatin-14. caymanchem.comcreative-diagnostics.com
In this format, a biotinylated version of the analyte, known as the biotinylated tracer (e.g., this compound), competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody. caymanchem.comcreative-diagnostics.com The antibody-analyte complex is typically captured on a microplate pre-coated with a secondary antibody. The amount of biotinylated tracer that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. caymanchem.com The bound tracer is then detected by adding streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). The enzyme converts a substrate into a measurable colorimetric or chemiluminescent signal.
Table 4: Components of a Competitive EIA for Somatostatin-14
| Component | Function |
|---|---|
| Antibody-Coated Plate | A 96-well plate coated with an antibody (e.g., anti-rabbit IgG) to capture the primary antibody. |
| Primary Antibody | A specific antibody against Somatostatin-14 (e.g., rabbit anti-somatostatin). creative-diagnostics.com |
| Standard | Known concentrations of unlabeled Somatostatin-14 used to generate a standard curve. creative-diagnostics.com |
| Sample | The biological fluid (e.g., serum, plasma) containing the unknown amount of Somatostatin-14. creative-diagnostics.com |
| Biotinylated Tracer | This compound, which competes with the sample's somatostatin for antibody binding. creative-diagnostics.com |
| Enzyme Conjugate | Streptavidin conjugated to an enzyme (e.g., Streptavidin-HRP). creative-diagnostics.com |
| Substrate | A chemical that is converted by the enzyme to produce a detectable signal (e.g., TMB). creative-diagnostics.com |
| Stop Solution | A solution (e.g., dilute acid) that stops the enzymatic reaction. creative-diagnostics.com |
Avidin-Biotin Complex (ABC) Immunocytochemistry Procedures
The Avidin-Biotin Complex (ABC) method is a highly sensitive immunohistochemical technique used to visualize the localization of this compound within tissues. This method capitalizes on the exceptionally strong and nearly irreversible affinity between avidin (B1170675), a glycoprotein (B1211001) found in egg whites, and biotin (Vitamin H). thermofisher.comnih.gov The fundamental principle involves a multi-layered amplification system that significantly enhances the signal at the site of the target molecule.
The procedure typically begins with the incubation of the tissue sample with this compound, allowing it to bind to its target receptors. Following this, a biotinylated secondary antibody is introduced, which binds to the primary ligand. The core of the ABC method is the subsequent addition of a pre-formed complex of avidin and a biotinylated enzyme, most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP). nih.govnih.gov Avidin possesses four binding sites for biotin, allowing it to form a stable, lattice-like complex with the biotinylated enzyme. thermofisher.comnih.gov This complex then binds to the biotin molecules on the secondary antibody, resulting in a high concentration of enzyme molecules at the antigen site. thermofisher.com The final step involves the addition of a chromogenic substrate that is converted by the enzyme into a colored, insoluble product, thereby visualizing the location of the this compound.
The primary advantage of the ABC method is its superior sensitivity compared to simpler indirect methods. nih.gov This amplification is achieved by increasing the number of enzyme molecules localized to the target. thermofisher.com However, a potential drawback is the possibility of nonspecific binding, as avidin is a glycoprotein and can interact with tissue lectins. nih.gov To mitigate this, streptavidin, a non-glycosylated protein from Streptomyces avidinii with a similar high affinity for biotin, is often used in an analogous technique known as the Labeled Streptavidin-Biotin (LSAB) method. nih.govclinisciences.com
Table 1: Comparison of Avidin and Streptavidin in Biotin-Based Detection
| Feature | Avidin | Streptavidin |
| Source | Egg White | Streptomyces avidinii |
| Glycosylation | Yes | No |
| Isoelectric Point | Basic (pI ~10.5) | Near-neutral (pI ~5-6) |
| Biotin Binding Sites | 4 | 4 |
| Affinity for Biotin | Very High (Kd ≈ 10⁻¹⁵ M) | Very High (Kd ≈ 10⁻¹⁴ M) |
| Nonspecific Binding | Can bind to negatively charged structures and lectins | Reduced nonspecific binding due to lack of glycosylation and neutral pI |
This table provides a comparative overview of the key characteristics of avidin and streptavidin, highlighting the factors that influence their application in immunocytochemical procedures.
Applications of Anti-Biotin Antibodies for Detection and Enrichment
While the avidin/streptavidin-biotin interaction is exceptionally strong, this same property can be a liability when the goal is to isolate and identify the biotinylated molecule or its binding partners. nih.gov The harsh, denaturing conditions required to break the bond can damage the molecules of interest. An alternative and increasingly utilized approach involves the use of anti-biotin antibodies. nih.govnih.gov
Anti-biotin antibodies offer a powerful method for the detection and enrichment of biotinylated molecules like this compound from complex biological mixtures. nih.gov These antibodies bind specifically to the biotin moiety, but typically with a lower affinity than avidin, which allows for the elution of the captured molecules under milder conditions. nih.gov This is particularly advantageous for applications such as mass spectrometry, where the integrity of the isolated peptides is paramount. nih.govnih.gov
Research has demonstrated that using anti-biotin antibodies for enrichment can lead to a significantly higher yield of identified biotinylated peptides compared to traditional streptavidin-based purification. nih.govspringernature.com For instance, in proximity labeling experiments, where an enzyme is targeted to a specific subcellular location to biotinylate nearby proteins, anti-biotin antibody enrichment increased the number of identified biotinylation sites by over 30-fold compared to streptavidin-based methods. nih.govspringernature.com This enhanced detection capability is crucial for mapping protein-protein interactions and understanding the microenvironment surrounding the SSTRs to which this compound binds.
These antibodies can be used in various immunoassays, including Western blotting and ELISA, to detect this compound. biocompare.com Furthermore, they can be employed in affinity purification protocols. The biotinylated ligand, bound to its receptor on cells or in a lysate, can be captured using anti-biotin antibodies immobilized on a solid support, such as magnetic beads or chromatography resin. After washing away unbound components, the this compound and its associated proteins can be eluted for further analysis. google.com
Table 2: Research Findings on Anti-Biotin Antibody Applications
| Application | Key Finding | Reference |
| Peptide Enrichment | Enrichment with an anti-biotin antibody yielded over 4,800 distinct biotinylated peptides from spike-in samples, a significant increase over no enrichment. | nih.gov |
| Proximity Labeling | Anti-biotin enrichment followed by mass spectrometry identified over 1,600 biotinylation sites, a >30-fold increase compared to streptavidin-based enrichment. | nih.govspringernature.com |
| Comparative Performance | Antibody-based enrichment of biotinylated peptides was found to be two- to three-fold higher than that of NeutrAvidin. | nih.gov |
This table summarizes key research findings that underscore the advantages of using anti-biotin antibodies for the enrichment and detection of biotinylated molecules.
Microscopic and Advanced Imaging Modalities
The conjugation of biotin to somatostatin-14 not only facilitates its biochemical detection but also opens avenues for advanced imaging studies. By linking fluorescent or radioactive reporters to the biotin tag (often via an avidin/streptavidin bridge), the distribution and dynamics of this compound can be visualized in preclinical models, both in vivo and ex vivo.
Confocal Laser-Scanning Fluorescence Microscopy for In Vivo Studies (Preclinical)
Confocal laser-scanning fluorescence microscopy (CLSM) is a high-resolution imaging technique that enables the visualization of fluorescently labeled molecules within living organisms in real-time. nih.govoncotarget.com In preclinical studies involving this compound, this modality is invaluable for observing its interaction with SSTRs at a cellular and subcellular level within a living animal model. oncotarget.com
For these studies, this compound can be visualized by co-administering it with a fluorescently-labeled avidin or streptavidin conjugate. The confocal microscope uses a focused laser beam to excite the fluorophore and a pinhole aperture to reject out-of-focus light, thereby generating sharp, optically sectioned images from deep within tissues. nih.gov This allows for the investigation of the pharmacokinetics and biodistribution of this compound, tracking its journey through the vasculature, its extravasation into tissues, and its specific accumulation in SSTR-expressing tumors. nih.gov
In vivo CLSM studies have been instrumental in demonstrating the receptor-mediated endocytosis of somatostatin analogs. dovepress.com By imaging tumor-bearing mice, researchers can observe the preferential accumulation of fluorescently-tagged somatostatin peptides at the tumor site compared to other tissues. dovepress.com This technique provides direct visual evidence of target engagement and can be used to assess the efficiency of different formulations designed to enhance tumor-specific delivery. dovepress.com
Ex Vivo Imaging of Resected Animal Tissues (Optical, Radiometric)
Following in vivo studies, ex vivo imaging of resected tissues provides a powerful method to confirm and quantify the biodistribution of this compound with higher sensitivity and resolution. nih.gov After the animal is euthanized at specific time points, major organs and the tumor are excised and imaged using either optical or radiometric techniques.
Optical Imaging: If a fluorescent probe was used, the resected tissues can be imaged using sensitive optical imaging systems. nih.gov This allows for a clear, visual comparison of the probe's accumulation in the tumor versus other organs like the liver, kidneys, and spleen. oncotarget.com The fluorescent signal can be quantified to generate a detailed biodistribution profile, confirming the targeting specificity observed in vivo. scispace.com This method serves as a crucial validation step, correlating the in vivo images with the actual distribution of the compound in the tissues. oncotarget.com
Radiometric Imaging: When this compound is labeled with a radionuclide (e.g., by chelating an isotope like ⁹⁰Y or ¹⁷⁷Lu to the molecule), its distribution can be assessed using radiometric methods. google.comiaea.org This can involve autoradiography of tissue slices or quantifying the radioactivity in each organ using a gamma counter. These studies provide precise quantitative data on the percentage of the injected dose per gram of tissue (%ID/g), offering a gold-standard measure of biodistribution. iaea.org Radiometric analysis is particularly crucial for the development of radiopharmaceutical analogs of somatostatin for therapeutic applications.
Future Directions and Emerging Research Avenues for Biotinyl Somatostatin 14
Development of Novel Biotinyl-Somatostatin-14 Analogs with Enhanced Receptor Subtype Specificity or In Vivo Stability
Somatostatin-14 (SS-14) binds to all five known somatostatin (B550006) receptor subtypes (SSTR1-5) with high affinity. nih.gov However, for therapeutic and diagnostic applications, greater receptor subtype specificity is often desirable. Different SSTR subtypes are implicated in various physiological and pathological processes. For instance, SSTR2 is a primary target for the imaging and treatment of neuroendocrine tumors, while SSTR5 is involved in the regulation of growth hormone and TSH secretion. aacrjournals.orgnih.gov The development of this compound analogs with enhanced specificity for a particular SSTR subtype could lead to more targeted and effective therapies with fewer off-target effects.
Future research in this area will likely focus on:
Peptide backbone modifications: Introducing conformational constraints or specific amino acid substitutions to favor binding to a single SSTR subtype.
Novel bioconjugation strategies: Attaching biotin (B1667282) or other moieties at different positions within the somatostatin-14 sequence to alter its binding profile.
Chimeric molecules: Creating hybrid molecules that combine the SSTR-binding motif of somatostatin-14 with other pharmacologically active components.
Furthermore, enhancing the in vivo stability of this compound is another critical research direction. Native SS-14 has a very short half-life in circulation, limiting its therapeutic potential. bachem.com While biotinylation can improve stability to some extent, further modifications are needed. Research efforts may include the incorporation of unnatural amino acids, cyclization strategies beyond the native disulfide bridge, and PEGylation to protect the peptide from enzymatic degradation and renal clearance.
Integration with Advanced Bio-Sensing and Microfluidic Platforms
The high affinity of the biotin-avidin interaction makes this compound an ideal molecule for use in various biosensing and microfluidic applications. mdpi.com Future research will likely see the integration of this compound into more sophisticated platforms for diagnostics and basic research.
Potential applications include:
Lab-on-a-chip devices: this compound can be immobilized on the surface of microfluidic channels to capture cells expressing SSTRs from complex biological samples like blood. researchgate.net This could enable the development of rapid and sensitive diagnostic tests for circulating tumor cells.
Surface Plasmon Resonance (SPR) biosensors: By immobilizing this compound on an SPR sensor chip, researchers can study the binding kinetics of SSTRs and screen for novel SSTR ligands in real-time. mdpi.com This technology can accelerate the discovery of new drugs targeting the somatostatin system.
Electrochemical biosensors: this compound can be incorporated into electrode designs to create sensitive electrochemical sensors for the detection of SSTR-positive analytes. researchgate.net
The development of these platforms will require interdisciplinary collaboration between chemists, biologists, and engineers to optimize surface chemistry, fluid dynamics, and signal detection methods.
Exploration of Undiscovered Molecular Interaction Networks and Functional Roles
While the primary interaction of this compound is with SSTRs, there is a growing interest in exploring its potential interactions with other proteins and its involvement in previously unknown cellular pathways. The biotin tag provides a powerful handle for "pull-down" experiments and affinity-based proteomics to identify novel binding partners. medchemexpress.com
A recent study, for example, identified a surprising and selective interaction between oligomeric amyloid-beta (Aβ) and somatostatin-14. nih.gov This finding suggests a potential role for somatostatin in the pathology of Alzheimer's disease. nih.gov Future research using this compound could further elucidate this interaction and explore its therapeutic implications. nih.gov
By employing techniques such as co-immunoprecipitation followed by mass spectrometry, researchers can systematically screen for proteins that interact with this compound in different cell types and disease models. This could reveal new functional roles for somatostatin signaling and identify novel drug targets. eurekalert.orgmdpi.com
Advancements in Preclinical Imaging Modalities for Receptor Expression and Trafficking Research
Biotinylated probes, including this compound, are widely used in immunohistochemistry and other imaging techniques to visualize the distribution of SSTRs in tissues. mdpi.comacs.org However, emerging imaging technologies offer the potential for more dynamic and quantitative studies of receptor expression and trafficking.
Future research in this area may involve:
Quantum dot conjugation: Replacing traditional fluorophores with quantum dots conjugated to this compound can provide brighter and more photostable signals for long-term imaging of SSTRs in living cells.
Positron Emission Tomography (PET) imaging: While biotin itself is not readily labeled with PET isotopes, the development of novel chelators that can be attached to this compound would enable non-invasive, whole-body imaging of SSTR expression in vivo. nih.gov This could have significant implications for cancer diagnosis and staging.
Super-resolution microscopy: Techniques like STED and PALM, when combined with this compound probes, can be used to visualize the localization of individual SSTR molecules on the cell surface and track their movement and internalization with unprecedented detail. nih.gov
These advanced imaging approaches will provide deeper insights into the dynamic regulation of SSTRs in health and disease, paving the way for the development of more effective SSTR-targeted therapies.
Q & A
How should researchers design experiments to assess Biotinyl-Somatostatin-14's receptor binding affinity while minimizing non-specific interactions?
Level: Basic
Methodological Answer:
- Experimental Design: Use competitive binding assays with radiolabeled or fluorescent somatostatin analogs to compare binding kinetics. Include negative controls (e.g., excess unbiotinylated Somatostatin-14) to quantify non-specific binding .
- Assay Optimization: Optimize blocking agents (e.g., BSA or casein) to reduce streptavidin-biotin system interference. Validate buffer pH and ionic strength to mimic physiological conditions .
- Data Interpretation: Calculate dissociation constants (Kd) using nonlinear regression models (e.g., one-site binding in GraphPad Prism) and report confidence intervals .
What analytical techniques are recommended to confirm the conjugation efficiency and stability of this compound?
Level: Basic
Methodological Answer:
- Conjugation Validation: Employ reversed-phase HPLC to separate free biotin from the conjugate, with mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight .
- Stability Testing: Perform time-course studies under storage conditions (e.g., -80°C vs. 4°C) and assess degradation via SDS-PAGE or functional assays (e.g., loss of binding affinity) .
- Purity Criteria: Report purity thresholds (e.g., ≥95% by HPLC) and batch-to-batch variability in supplementary materials .
How can researchers resolve discrepancies in reported EC50 values for this compound across different cell lines?
Level: Advanced
Methodological Answer:
- Source Analysis: Compare receptor subtype expression (e.g., SSTR2 vs. SSTR5) across cell models using qPCR or flow cytometry. Normalize data to receptor density .
- Assay Conditions: Standardize incubation times, temperature, and detection methods (e.g., fluorescence vs. luminescence) to reduce variability .
- Statistical Reconciliation: Apply meta-analysis tools to aggregate data, accounting for heterogeneity via random-effects models .
What strategies mitigate endogenous biotin interference in immunohistochemistry (IHC) studies using this compound?
Level: Advanced
Methodological Answer:
- Pre-Treatment Protocols: Use avidin/biotin blocking kits prior to primary antibody incubation to saturate endogenous biotin-binding sites .
- Alternative Detection Systems: Replace streptavidin-HRP with fluorophore-conjugated secondary antibodies or tyramide signal amplification (TSA) .
- Validation Controls: Include tissue sections from biotin-deficient diets or knockout models to confirm specificity .
How should researchers address ethical and reproducibility concerns when using this compound in animal studies?
Level: Advanced
Methodological Answer:
- Ethical Compliance: Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and randomization protocols .
- Data Transparency: Publish raw data (e.g., binding curves, dose-response plots) in open-access repositories with detailed metadata .
- Cross-Validation: Collaborate with independent labs to replicate key findings, using harmonized protocols for tissue processing and data analysis .
What statistical approaches are appropriate for analyzing dose-response relationships in this compound functional assays?
Level: Basic
Methodological Answer:
- Model Selection: Use four-parameter logistic (4PL) regression to fit sigmoidal dose-response curves, reporting Hill coefficients and goodness-of-fit metrics (R<sup>2</sup>) .
- Outlier Handling: Apply Grubbs’ test or robust regression to identify and exclude statistical outliers without biasing results .
- Multiplicity Adjustments: For multi-dose comparisons, control false discovery rates (FDR) using Benjamini-Hochberg corrections .
How can researchers optimize this compound delivery for in vivo pharmacokinetic studies?
Level: Advanced
Methodological Answer:
- Formulation Strategies: Use PEGylation or nanoparticle encapsulation to enhance serum stability and reduce renal clearance .
- Biodistribution Tracking: Label the conjugate with near-infrared (NIR) dyes or radioisotopes (e.g., <sup>68</sup>Ga) for real-time SPECT/PET imaging .
- Data Normalization: Correct for non-specific uptake by subtracting signals from biotin-blocked control groups .
What are the best practices for reporting this compound characterization in manuscripts?
Level: Basic
Methodological Answer:
- Structural Data: Include HPLC chromatograms, mass spectra, and NMR peaks in supplementary materials, annotating key conjugation sites .
- Functional Validation: Tabulate EC50, Kd, and IC50 values with standard deviations across replicates .
- Ethical Statements: Declare compliance with institutional review board (IRB) guidelines for human-derived samples or animal welfare protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
